

# Spectroscopic Profile of Diethylcyanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **diethylcyanamide** (C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>), a valuable reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing readily accessible and clearly structured spectroscopic reference data.

# **Spectroscopic Data Summary**

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **diethylcyanamide**.

#### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Diethylcyanamide** 

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.039	Quartet	7.3	Methylene (-CH <sub>2</sub> )
1.272	Triplet	7.3	Methyl (-CH₃)

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 90 MHz[1]



#### <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Diethylcyanamide** 

Chemical Shift (δ) ppm	Assignment
Data not available	-
Data not available	-
Data not available	-

Note: <sup>13</sup>C NMR data for **diethylcyanamide** was not readily available in the public databases searched.

## Infrared (IR) Spectroscopy Data

The following major absorption peaks have been estimated from the gas-phase FT-IR spectrum available from the NIST Chemistry WebBook.

Table 3: Principal IR Absorption Bands for **Diethylcyanamide** (Gas Phase)

Wavenumber (cm <sup>-1</sup> )	(cm <sup>-1</sup> ) Vibrational Mode Assignment	
~2980	C-H stretch (asymmetric, -CH₃)	
~2940	C-H stretch (asymmetric, -CH <sub>2</sub> )	
~2880	C-H stretch (symmetric, -CH₃)	
~2215	C≡N stretch (cyanamide)	
~1460	C-H bend (scissoring, -CH <sub>2</sub> )	
~1380	C-H bend (symmetric, -CH₃)	
~1270	C-N stretch	

## Mass Spectrometry (MS) Data

The mass spectrum was obtained by electron ionization (EI).



Table 4: Mass Spectrometry Data (m/z and Relative Intensity) for **Diethylcyanamide**[1]

m/z	Relative Intensity (%)	Proposed Fragment
98	30.5	[M] <sup>+</sup> (Molecular Ion)
83	27.9	[M - CH <sub>3</sub> ] <sup>+</sup>
69	8.6	[M - C2H₅] <sup>+</sup>
55	100.0	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
42	8.0	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
29	20.9	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
27	12.3	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

# **Experimental Protocols**

Detailed experimental protocols for the acquisition of the presented data for **diethylcyanamide** are not available. However, the following sections describe generalized and typical methodologies for the spectroscopic techniques discussed.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of the analyte is prepared in a deuterated solvent, typically at a concentration of 5-25 mg/0.6-0.7 mL for <sup>1</sup>H NMR. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration. The solution is then transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer by placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses. The resulting free induction decay (FID) is then Fourier-transformed to produce the NMR spectrum. For <sup>13</sup>C NMR, a higher concentration of the sample (50-100 mg) is generally required due to the low natural abundance of the <sup>13</sup>C isotope.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as **diethylcyanamide**, an FT-IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of



the liquid is placed directly onto the ATR crystal. A background spectrum of the empty sample holder (or the salt plates/ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The instrument then passes an infrared beam through the sample, and the detector measures the frequencies at which the infrared radiation is absorbed by the molecule's vibrational modes.

## **Electron Ionization Mass Spectrometry (EI-MS)**

In a typical EI-MS experiment, the sample is introduced into the mass spectrometer's ion source, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

# **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **diethylcyanamide**.



# Sample Preparation Pure Diethylcyanamide Dissolve in Prepare as Neat Liquid Film Introduce into **Deuterated Solvent** or on ATR Crystal High Vacuum Data Acquisition FT-IR Spectrometer **NMR** Spectrometer Mass Spectrometer Data Analysis <sup>1</sup>H and <sup>13</sup>C NMR Spectra **IR Spectrum** Mass Spectrum Interpretation

#### General Spectroscopic Analysis Workflow

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Structure Elucidation and Verification

Caption: A generalized workflow for spectroscopic analysis.

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## References



- 1. DIETHYLCYANAMIDE(617-83-4) IR Spectrum [chemicalbook.com]
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